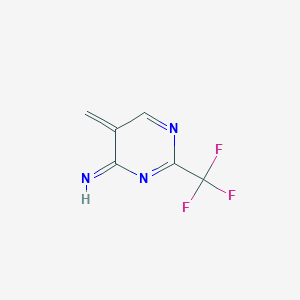![molecular formula C26H33N5O2 B14188653 4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid CAS No. 917952-07-9](/img/structure/B14188653.png)
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid is a complex organic compound with a unique structure that includes multiple amino groups and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-nitroaniline with ethylene diamine to form 4-(2-aminoethyl)aniline.
Coupling reaction: The intermediate is then reacted with 4-bromobutyric acid under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can regenerate the amino groups.
Scientific Research Applications
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-[Bis(2-chloroethyl)amino]phenyl)butanoic acid: This compound has similar structural features but includes chloroethyl groups instead of amino groups.
4-(4-[Bis(2-iodoethyl)amino]phenyl)butanoic acid: This compound contains iodoethyl groups, which can impart different reactivity and properties.
Uniqueness
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid is unique due to its multiple amino groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.
Properties
CAS No. |
917952-07-9 |
|---|---|
Molecular Formula |
C26H33N5O2 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
4-[4-[bis[2-(4-aminoanilino)ethyl]amino]phenyl]butanoic acid |
InChI |
InChI=1S/C26H33N5O2/c27-21-6-10-23(11-7-21)29-16-18-31(19-17-30-24-12-8-22(28)9-13-24)25-14-4-20(5-15-25)2-1-3-26(32)33/h4-15,29-30H,1-3,16-19,27-28H2,(H,32,33) |
InChI Key |
XGXIVUQSYLKBMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCNC2=CC=C(C=C2)N)CCNC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


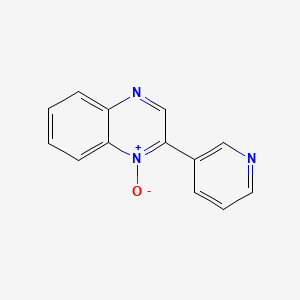
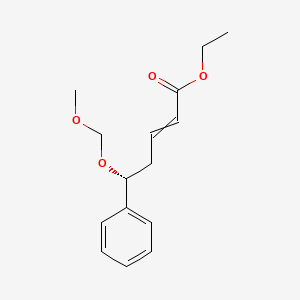
![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)
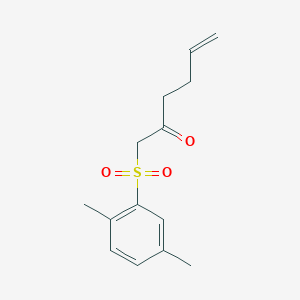
![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
![4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14188610.png)
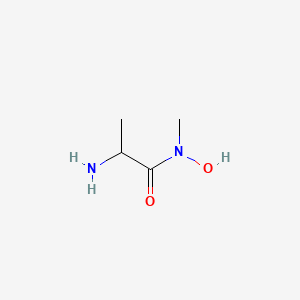
![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)

![2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]-](/img/structure/B14188630.png)
![4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14188632.png)

